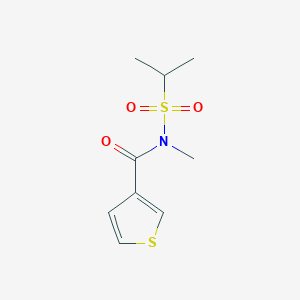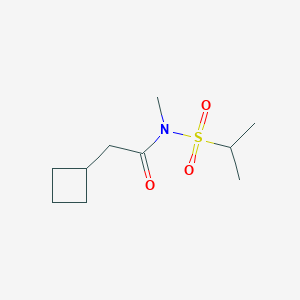![molecular formula C13H11N3S B7583789 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile, also known as MMBN, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMBN is a member of the benzonitrile family of compounds, which are known for their diverse range of pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile is not fully understood. However, it is believed that 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to induce apoptosis, or programmed cell death. 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has also been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation. In addition, 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile in lab experiments is its potent pharmacological activity. 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to have a wide range of effects on the body, making it a valuable tool for researchers studying a variety of diseases and conditions. However, one limitation of using 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile in lab experiments is its potential toxicity. 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to be toxic at high doses, which may limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile. One area of interest is in the development of new cancer therapies based on 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile and other benzonitrile compounds. Another area of interest is in the development of new neuroprotective agents based on 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile. In addition, researchers may continue to study the mechanism of action of 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile and other benzonitrile compounds, in order to better understand their pharmacological properties and potential therapeutic applications.
Méthodes De Synthèse
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile can be synthesized using a variety of methods, including the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride, followed by reaction with 2-chlorobenzonitrile. Another method involves the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride, followed by reaction with 2-cyanobenzyl chloride.
Applications De Recherche Scientifique
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer research, where 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to have potent anti-tumor activity. 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-[(5-methylpyrazin-2-yl)methylsulfanyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-10-7-16-12(8-15-10)9-17-13-4-2-3-11(5-13)6-14/h2-5,7-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSOCNPKAZFEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CSC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)




![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)




![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)